
1,1'-ONN-Azoxybisnaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-ONN-Azoxybisnaphthalene can be synthesized through the oxidation of 1,1’-azobisisnaphthalene. The typical synthetic route involves the following steps:
Formation of 1,1’-azobisisnaphthalene: This intermediate is prepared by the reaction of 1-naphthylamine with sodium nitrite in an acidic medium to form the diazonium salt, which is then coupled with another molecule of 1-naphthylamine.
Oxidation: The 1,1’-azobisisnaphthalene is then oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to form 1,1’-ONN-Azoxybisnaphthalene.
Industrial Production Methods
Industrial production methods for 1,1’-ONN-Azoxybisnaphthalene typically involve large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and controlled addition of oxidizing agents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-ONN-Azoxybisnaphthalene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction of the azoxy group can yield the corresponding hydrazo compound.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Sodium borohydride, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Hydrazo compounds.
Substitution Products: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Scientific Research Applications
1,1’-ONN-Azoxybisnaphthalene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-ONN-Azoxybisnaphthalene involves its interaction with biological molecules through its azoxy group. This group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The compound can also interact with nucleophiles in biological systems, potentially affecting cellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,1’-Azobisisnaphthalene: The precursor to 1,1’-ONN-Azoxybisnaphthalene, differing by the presence of an azoxy group instead of an azo group.
1,1’-Azoxybisbenzene: A similar compound with benzene rings instead of naphthalene rings.
1,1’-Azoxybisphenanthrene: A compound with phenanthrene rings, showing similar structural features but different electronic properties.
Uniqueness
1,1’-ONN-Azoxybisnaphthalene is unique due to its specific structural arrangement and the presence of the azoxy group, which imparts distinct chemical reactivity and potential biological activity. Its naphthalene backbone also provides a rigid and planar structure, making it suitable for various applications in material science and organic electronics.
Properties
IUPAC Name |
naphthalen-1-yl-(naphthalen-1-ylamino)-oxoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N2O/c23-22(20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14H,(H,21,23)/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAPYZLUBJVOME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N[N+](=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N2O+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




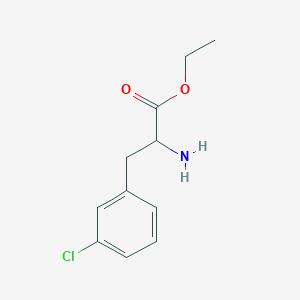
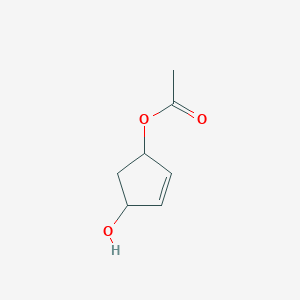

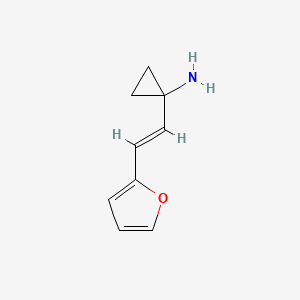


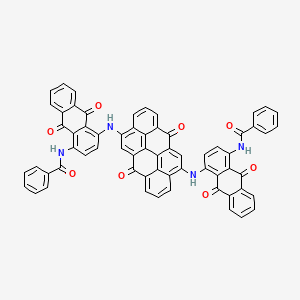
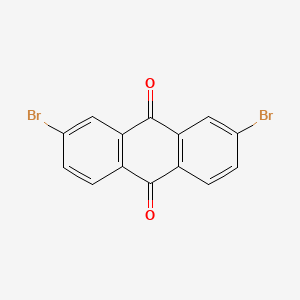
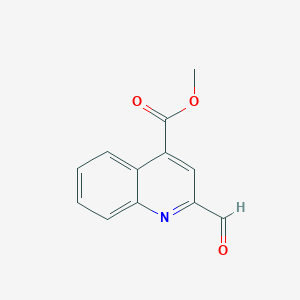
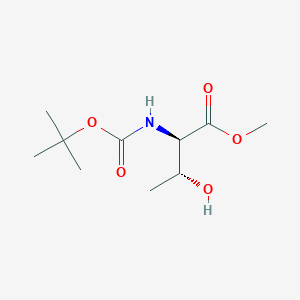
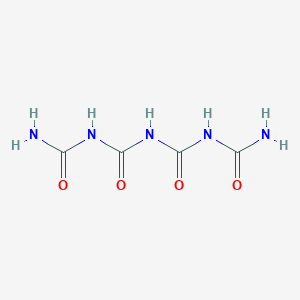
![7-methyl-2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B3274345.png)
